REACTION_CXSMILES
|
[C:1]([CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([CH3:20])=[C:12]1[C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1)([OH:3])=[O:2]>C(O)C.[Pd]>[C:1]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([CH3:20])=[C:12]1[C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1)([OH:3])=[O:2]
|
Name
|
1-(7-Carboxyhept-6-enyl)-2-(3-pyridyl)-3-methylindole
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Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=CCCCCCN1C(=C(C2=CC=CC=C12)C)C=1C=NC=CC1
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst is removed by filtration
|
Type
|
WASH
|
Details
|
washed with a few milliliters of ethanol
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates are concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a colorless oil which
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCCCCCCN1C(=C(C2=CC=CC=C12)C)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |